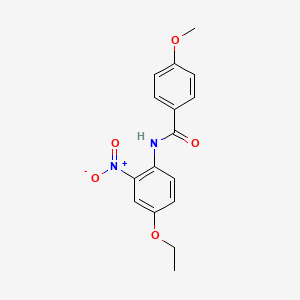

(4-((3-Chloro-4-fluorophenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

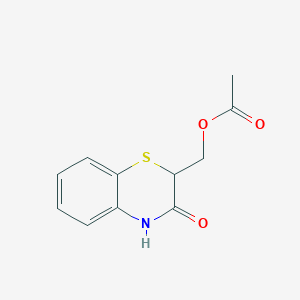

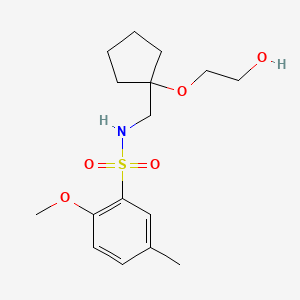

The compound (4-((3-Chloro-4-fluorophenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone is a complex organic molecule. It contains a quinoline core, which is a nitrogen-containing bicyclic compound . The quinoline nucleus is present in numerous biological compounds .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a quinoline ring, a piperidine ring, and a methanone group .Chemical Reactions Analysis

Quinoline derivatives are known to participate in various chemical reactions. The reactivity of such compounds often depends on the substitution on the heterocyclic pyridine ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. For instance, the presence of the fluorophenyl group could influence its polarity and solubility .Aplicaciones Científicas De Investigación

Tyrosinase Inhibition

Tyrosinase: (TYR) is a copper-containing enzyme involved in melanin production. Overproduction of melanin can lead to skin pigmentation disorders and neurodegenerative processes in conditions like Parkinson’s disease. Researchers have explored tyrosinase inhibitors for pharmaceutical and cosmetic applications. In this context, the compound has been investigated as a potential inhibitor. Specifically, the incorporation of the 3-chloro-4-fluorophenyl fragment enhances inhibitory activity against tyrosinase .

Antimicrobial Properties

The compound’s structure suggests potential antimicrobial activity. While specific studies on this compound are limited, related derivatives with similar motifs have demonstrated promising results. Investigating its effects against bacterial membranes could provide valuable insights .

Anti-HIV Activity

Indole derivatives, which share some structural features with our compound, have been studied for their anti-HIV properties. Although direct data on this compound is scarce, exploring its potential as an anti-HIV agent could be worthwhile .

Antitubercular Activity

Given the presence of the quinoline moiety, it’s worth investigating the compound’s antitubercular potential. Similar derivatives have shown activity against Mycobacterium tuberculosis. Further studies could reveal its efficacy in combating tuberculosis .

Cancer Research

Quinoline-based compounds often exhibit anticancer properties. While direct evidence for this specific compound is lacking, its structural features warrant exploration in cancer cell lines. Investigating its cytotoxic effects and potential mechanisms of action could be valuable .

Neuroprotective Effects

Considering the potential link between melanin overproduction and neurodegenerative diseases, exploring the compound’s neuroprotective properties is intriguing. In vitro and in vivo studies could shed light on its ability to mitigate oxidative stress and protect neurons .

Direcciones Futuras

Propiedades

IUPAC Name |

[4-(3-chloro-4-fluoroanilino)quinolin-2-yl]-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClFN3O/c22-16-12-14(8-9-17(16)23)24-19-13-20(21(27)26-10-4-1-5-11-26)25-18-7-3-2-6-15(18)19/h2-3,6-9,12-13H,1,4-5,10-11H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQGVNOFZVRXPHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=NC3=CC=CC=C3C(=C2)NC4=CC(=C(C=C4)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClFN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((3-Chloro-4-fluorophenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-({3-[(1E)-1-(methoxyimino)ethyl]-4,5-dihydro-1,2-oxazol-5-yl}methyl)-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2821118.png)

![1-[(3-chlorobenzyl)oxy]-2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazole](/img/structure/B2821121.png)

![Methyl 2-((2-(3-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B2821122.png)

![N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxyacetamide](/img/structure/B2821124.png)

![N-(4-methylcyclohexyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2821125.png)

![4-(furan-2-ylmethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2821132.png)